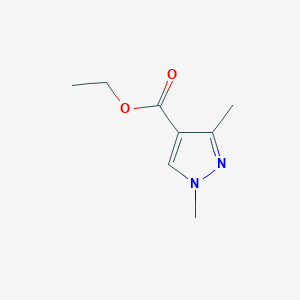

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate

Overview

Description

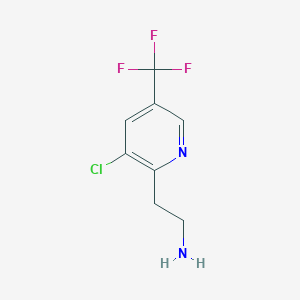

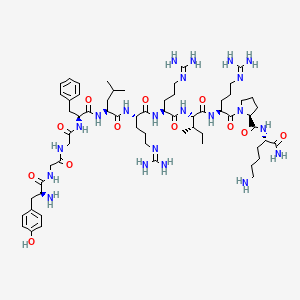

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound containing a pyrazole ring . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .

Synthesis Analysis

The synthesis of pyrazoles involves several strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .

Molecular Structure Analysis

The molecular formula of ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is C8H12N2O2 . The structure of this compound includes a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity .

Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .

Physical And Chemical Properties Analysis

Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate has a molecular weight of 168.19 . It has a melting point of 58-59 °C and a boiling point of 85-86 °C at 0.1 Torr . The density is predicted to be 1.12±0.1 g/cm3 .

Scientific Research Applications

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery, pyrazole derivatives might be synthesized and then tested for their biological activity using various assays .

- The outcomes of these applications also vary. For instance, several new pyrazolo [1,5- a ]-pyrimidines have been tested for their cytotoxicity to Vero cells, and one compound has shown promising activity .

-

- Pyrazoles are also used in agrochemistry . They might be used in the synthesis of pesticides or other agrochemicals.

- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then testing its effectiveness as an agrochemical .

- The outcomes of these applications would be the development of effective agrochemicals .

-

Coordination Chemistry and Organometallic Chemistry

- Pyrazoles are used in coordination chemistry and organometallic chemistry . They might be used as ligands in the synthesis of coordination compounds or organometallic compounds.

- The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then its use in the synthesis of the coordination compound or organometallic compound .

- The outcomes of these applications would be the development of new coordination compounds or organometallic compounds .

-

Synthesis of Bioactive Chemicals

- Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then its use in the synthesis of the bioactive chemical .

- The outcomes of these applications would be the development of new bioactive chemicals .

-

Antileishmanial and Antimalarial Evaluation

- Pyrazole derivatives have shown promising results in antileishmanial and antimalarial evaluations . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then testing its effectiveness against leishmaniasis and malaria .

- The outcomes of these applications would be the development of effective antileishmanial and antimalarial agents .

-

Fluorescent Applications

- Pyrazoles have fluorescent properties and can be used in various scientific applications . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then its use in fluorescent applications .

- The outcomes of these applications would be the development of new fluorescent materials .

-

Synthesis of Novel Fungicides

- Pyrazole derivatives, including “ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate”, are key components in the synthesis of novel fungicides . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then its use in the synthesis of the fungicide .

- The outcomes of these applications would be the development of effective fungicides .

-

Antipromastigote Activity

- Pyrazole derivatives have shown promising results in antipromastigote activity . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then testing its effectiveness against promastigotes .

- The outcomes of these applications would be the development of effective antipromastigote agents .

-

Fluorescent and Biological Potencies

- Pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies . The methods of application or experimental procedures in this field would involve the synthesis of the pyrazole derivative and then its use in fluorescent and biological applications .

- The outcomes of these applications would be the development of new fluorescent materials and biological agents .

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 1,3-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-10(3)9-6(7)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOAHNKIDQAFPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437980 | |

| Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |

CAS RN |

85290-76-2 | |

| Record name | ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)

![[2-(3-Cyclohexenyl)ethyl]triethoxysilane](/img/structure/B1631256.png)